PD173955

Catalog No.
S547887
CAS No.
260415-63-2
M.F
C21H16Cl2N4OS
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD173955

CAS Number

260415-63-2

Product Name

PD173955

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C21H16Cl2N4OS

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC

Solubility

Soluble in DMSO, not in water

Synonyms

PD 173955, PD-173955, PD173955

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC

Description

The exact mass of the compound 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is 442.04219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of pyridopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD173955 is a small molecule compound classified as a pyrido[2,3-d]pyrimidine derivative. It functions primarily as an inhibitor of specific protein tyrosine kinases, notably Bcr-Abl and Src family kinases. The compound has garnered attention for its potential therapeutic applications in treating chronic myeloid leukemia (CML) and other malignancies characterized by aberrant kinase activity. PD173955 exhibits high potency, with an inhibitory concentration (IC50) in the nanomolar range against its target kinases, making it a subject of extensive research in cancer pharmacology .

There is no current information available on the mechanism of action of this specific molecule. However, as mentioned earlier, pyridopyrimidines have been investigated for their potential to inhibit kinases, enzymes crucial for cell signaling pathways in cancer [].

Typical for small molecular inhibitors. It acts primarily through competitive inhibition, binding to the ATP-binding site of the Bcr-Abl and Src kinases. The presence of halogen substituents on the aryl ring enhances its binding affinity by stabilizing interactions with amino acid residues in the kinase's active site. Structural modifications to PD173955 have been explored to improve its efficacy and reduce off-target effects, leading to the synthesis of several analogs .

The biological activity of PD173955 is characterized by its ability to inhibit Bcr-Abl-dependent cell growth with an IC50 ranging from 1 to 35 nanomolar, depending on the cell line tested. It induces cell cycle arrest in the G1 phase and effectively inhibits tyrosine phosphorylation in Bcr-Abl-dependent pathways. Additionally, PD173955 has shown activity against c-Kit receptor tyrosine kinase, further broadening its potential applications in hematological malignancies .

The synthesis of PD173955 involves several steps:

  • Starting Materials: The synthesis typically begins with commercially available pyrido[2,3-d]pyrimidine precursors.
  • Reagents: Key reagents include chlorinated compounds and various anilines.
  • Reaction Conditions: The synthesis often requires boiling solvents such as dimethylformamide or diglyme under sealed conditions to facilitate nucleophilic substitutions and cyclization reactions.
  • Purification: The final product is purified through techniques like column chromatography to yield PD173955 with high purity .

PD173955 has potential applications in:

  • Cancer Therapy: It is primarily investigated for treating CML and other cancers driven by Bcr-Abl or Src kinases.
  • Research Tool: The compound serves as a valuable tool for studying signaling pathways involving Bcr-Abl and Src kinases.
  • Combination Therapy: Preliminary studies suggest that PD173955 may enhance the efficacy of existing therapies like imatinib when used in combination .

Interaction studies reveal that PD173955 binds to the ATP-binding pocket of Bcr-Abl and Src kinases through van der Waals interactions and hydrogen bonds with specific amino acid residues. Structural analyses using X-ray crystallography have provided insights into these interactions, highlighting the importance of substituents on the aryl ring for binding affinity. These studies also indicate that modifications to the compound can significantly alter its inhibitory potency .

Several compounds are similar to PD173955 in structure and function, including:

Compound NameStructure TypeTarget KinaseIC50 (nM)
ImatinibTyrosine Kinase InhibitorBcr-Abl1-10
PD180970Pyrido[2,3-d]pyrimidineBcr-Abl500
PD166326Pyrido[2,3-d]pyrimidineBcr-Abl0.5
DasatinibTyrosine Kinase InhibitorBcr-Abl, Src0.5-2

Uniqueness of PD173955

PD173955 is distinguished by its dual inhibition profile against both Bcr-Abl and Src kinases, which may provide a therapeutic advantage over single-target inhibitors like imatinib. Its structural characteristics allow for potent inhibition at low concentrations, making it a promising candidate for further development in targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

442.0421877 g/mol

Monoisotopic Mass

442.0421877 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PD-173955

Dates

Modify: 2023-08-15
1: Kraus GA, Gupta V, Mokhtarian M, Mehanovic S, Nilsen-Hamilton M. New effective inhibitors of the Abelson kinase. Bioorg Med Chem. 2010 Sep 1;18(17):6316-21. doi: 10.1016/j.bmc.2010.07.021. Epub 2010 Jul 14. PubMed PMID: 20674368.
2: Sylvester JE, Kron SJ. A bead-based activity screen for small-molecule inhibitors of signal transduction in chronic myelogenous leukemia cells. Mol Cancer Ther. 2010 May;9(5):1469-81. doi: 10.1158/1535-7163.MCT-10-0157. Epub 2010 Apr 27. PubMed PMID: 20423990; PubMed Central PMCID: PMC2868067.
3: Crespo A, Fernández A. Induced disorder in protein-ligand complexes as a drug-design strategy. Mol Pharm. 2008 May-Jun;5(3):430-7. doi: 10.1021/mp700148h. Epub 2008 Feb 16. Erratum in: Mol Pharm. 2008 Jul-Aug;5(4):680. Mol Pharm. 2010 Feb 1;7(1):306. Mol Pharm. 2010 Oct 4;7(5):1877. PubMed PMID: 18278867.
4: Gunby RH, Ahmed S, Sottocornola R, Gasser M, Redaelli S, Mologni L, Tartari CJ, Belloni V, Gambacorti-Passerini C, Scapozza L. Structural insights into the ATP binding pocket of the anaplastic lymphoma kinase by site-directed mutagenesis, inhibitor binding analysis, and homology modeling. J Med Chem. 2006 Sep 21;49(19):5759-68. PubMed PMID: 16970400.
5: Caligiuri M, Molz L, Liu Q, Kaplan F, Xu JP, Majeti JZ, Ramos-Kelsey R, Murthi K, Lievens S, Tavernier J, Kley N. MASPIT: three-hybrid trap for quantitative proteome fingerprinting of small molecule-protein interactions in mammalian cells. Chem Biol. 2006 Jul;13(7):711-22. PubMed PMID: 16873019.
6: Verkhivker GM. Imprint of evolutionary conservation and protein structure variation on the binding function of protein tyrosine kinases. Bioinformatics. 2006 Aug 1;22(15):1846-54. Epub 2006 May 23. PubMed PMID: 16720585.
7: Liu L, D'Mello SR. Phosphorylation of IkappaB-beta is necessary for neuronal survival. J Biol Chem. 2006 Jan 20;281(3):1506-15. Epub 2005 Nov 11. PubMed PMID: 16286457.
8: O'Hare T, Pollock R, Stoffregen EP, Keats JA, Abdullah OM, Moseson EM, Rivera VM, Tang H, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Shakespeare WC, Dalgarno D, Clackson T, Sawyer TK, Deininger MW, Druker BJ. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML. Blood. 2004 Oct 15;104(8):2532-9. Epub 2004 Jul 15. PubMed PMID: 15256422.
9: Cowan-Jacob SW, Guez V, Fendrich G, Griffin JD, Fabbro D, Furet P, Liebetanz J, Mestan J, Manley PW. Imatinib (STI571) resistance in chronic myelogenous leukemia: molecular basis of the underlying mechanisms and potential strategies for treatment. Mini Rev Med Chem. 2004 Mar;4(3):285-99. Review. PubMed PMID: 15032675.
10: Strife A, Wisniewski D, Liu C, Lambek CL, Darzynkiewicz Z, Silver RT, Clarkson B. Direct evidence that Bcr-Abl tyrosine kinase activity disrupts normal synergistic interactions between Kit ligand and cytokines in primary primitive progenitor cells. Mol Cancer Res. 2003 Jan;1(3):176-85. PubMed PMID: 12556557.

Explore Compound Types